molecular formula C6H6FNO B2877659 1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile CAS No. 1187595-40-9

1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B2877659
CAS No.: 1187595-40-9
M. Wt: 127.118
InChI Key: ZWOKZQFILORHKU-UHFFFAOYSA-N
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Description

1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile is an organic compound that features a fluoromethyl group attached to a cyclobutanecarbonitrile structure. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if used as a pharmaceutical agent, it could interact with biological targets through its functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its functional groups. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing efficient methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile typically involves the introduction of a fluoromethyl group into a cyclobutanecarbonitrile precursor. One common method is the radical fluoromethylation of cyclobutanecarbonitrile using fluoroiodomethane as the fluoromethyl source. This reaction is often facilitated by visible light and a hydrogen atom transfer reagent such as tris(trimethylsilyl)silane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of cost-effective and scalable fluoromethylation techniques is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the fluoromethyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile is unique due to its specific combination of a fluoromethyl group and a cyclobutanecarbonitrile structure. This combination imparts distinct physicochemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-3-6(4-8)1-5(9)2-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOKZQFILORHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(CF)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of water (2 mL, 0.1 mol) and 1,4-dioxane (6 mL, 0.08 mol), 1-(fluoromethyl)-3-methylenecyclobutanecarbonitrile (0.256 g, 0.00204 mol), and 0.2 M of osmium tetraoxide in water (0.04 mL) was stirred for 5 min, during which time the mixture became brown. While the temperature was maintained at room temperature, sodium periodate (0.919 g, 0.00430 mol) was added in portions over a period of 30 min. The mixture was stirred overnight. The mixture was extracted with EtOAc and combined organic layers were dried over MgSO4. After removal of the solvents, the crude product was used directly in next step.
Quantity
0.919 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
1-(fluoromethyl)-3-methylenecyclobutanecarbonitrile
Quantity
0.256 g
Type
reactant
Reaction Step Two
Name
Quantity
0.04 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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